molecular formula C18H19N5OS B2695495 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 2034478-99-2

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No.: B2695495
CAS No.: 2034478-99-2
M. Wt: 353.44
InChI Key: AIGMNSWSCULGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of 1,2,3-Triazole Scaffolds in Modern Medicinal Chemistry

The 1,2,3-triazole ring has emerged as a cornerstone in drug discovery due to its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its robust metabolic stability. This five-membered heterocycle participates in hydrogen bonding and dipole-dipole interactions, enabling precise target engagement. For instance, triazole-containing hybrids have demonstrated sub-micromolar potency against colorectal (HCT116, IC₅₀ = 0.43 µM) and hepatic (HepG2) cancer cell lines by inducing apoptosis and cell cycle arrest. The scaffold’s versatility is further evidenced by its incorporation into antimicrobial agents, where triazole-thiazole hybrids exhibit dual inhibition of bacterial growth (MIC = 2.8–15.7 µM) and biofilm formation (IC₅₀ = 6.6–16.6 µM).

Table 1: Biological Activities of Selected 1,2,3-Triazole-Containing Compounds

Compound Class Target Indication Key Activity Metrics Mechanism of Action
Triazole-allogibberic Broad-spectrum cancer IC₅₀ = 0.25–1.70 µM (A-549, SMMC-7721) S-phase cell cycle arrest, apoptosis via ROS elevation
Triazole-thiazole Antimicrobial MIC = 5.9–14.2 µM (Candida spp.) Biofilm disruption, membrane permeabilization
Triazole-morpholine Tuberculosis Not disclosed Enzymatic inhibition (e.g., mycobacterial targets)

Thiomorpholine as a Privileged Pharmacophoric Motif in Drug Design

Thiomorpholine, a sulfur-containing analogue of morpholine, enhances drug-like properties through improved solubility and target affinity. Its six-membered ring adopts a chair conformation, reducing steric hindrance during target binding. The scaffold features prominently in clinical candidates such as sutezolid, a thiomorpholine-containing oxazolidinone antibiotic effective against multidrug-resistant tuberculosis (MDR-TB). Synthetic innovations, including continuous-flow photochemical thiol-ene cyclization, have enabled scalable production of thiomorpholine derivatives under high-concentration (4 M) conditions, achieving quantitative yields.

Table 2: Comparative Analysis of Morpholine and Thiomorpholine in Approved Therapeutics

Scaffold Example Drug Indication Key Advantage Source
Morpholine Linezolid Gram-positive infections Broad-spectrum activity
Thiomorpholine Sutezolid MDR-TB Reduced mitochondrial toxicity

Rationale for Hybridization Strategies in Antimicrobial and Anticancer Agent Development

Molecular hybridization of 1,2,3-triazole and thiomorpholine leverages complementary pharmacological profiles to address drug resistance and off-target effects. For example, 1,2,3-triazole-thiomorpholine hybrids co-target EGFR (IC₅₀ = 0.12 µM) and tubulin polymerization (IC₅₀ = 1.8 µM), disrupting cancer cell proliferation through dual kinase inhibition and cytoskeletal destabilization. In antimicrobial applications, the triazole’s biofilm-disrupting capacity synergizes with thiomorpholine’s membrane-penetrating properties to enhance pathogen clearance. Computational docking studies validate these hybrids’ ability to occupy orthogonal binding pockets, as seen in their simultaneous engagement of EGFR’s ATP-binding site and tubulin’s colchicine domain.

Table 3: Synergistic Effects in 1,2,3-Triazole-Thiomorpholine Hybrids

Hybrid Structure Biological Target Observed Synergy Reference
Triazole-thiomorpholine EGFR/Tubulin 92% growth inhibition (HCT-116) at 50 nM
Triazole-thiazole B. subtilis biofilm 80% biofilm reduction at 10 µM

Properties

IUPAC Name

(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMNSWSCULGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the thiomorpholine moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Triazole Derivatives with Benzyl and Pyrrol Substituents

Compounds 13 and 14 () share the 1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole scaffold but lack the thiomorpholine moiety. Instead, they incorporate pyrazole and pyrrolidin-1-ylcarbonyl groups, which may reduce conformational flexibility compared to the target compound. The absence of thiomorpholine could also decrease solubility, as sulfide groups in thiomorpholine enhance lipophilicity modulation .

Biphenyl and Methoxynaphthalene-Substituted Triazoles

The compound 3.3d () features a biphenyl group and a methoxynaphthalene substituent on the triazole core. While the target compound uses thiomorpholine for functionalization, 3.3d relies on aromatic extensions, which may improve π-π stacking interactions but reduce solubility. The methoxy group in 3.3d could also introduce steric hindrance absent in the target compound’s pyrrol group .

Thiomorpholine 1,1-Dioxide Derivatives

describes 1,4-disubstituted triazoles with thiomorpholine 1,1-dioxide groups. Oxidation of the sulfur atom to a sulfone increases polarity and hydrogen-bonding capacity compared to the target compound’s sulfide-containing thiomorpholine. This modification could enhance antimicrobial activity but may reduce membrane permeability .

Benzotriazole Analogs

The benzotriazole derivative L455-0944 () replaces the 1,2,3-triazole core with a benzotriazole system and incorporates a 4-(2-fluorophenyl)piperazine-carbonyl group. The benzotriazole core alters electronic properties and binding affinity, while the fluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation. This contrasts with the target compound’s pyrrol group, which may prioritize different receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,3-Triazole Thiomorpholine, Benzyl, Pyrrol Potential Antimicrobial
3-(3-Benzyloxy-4-methoxyphenyl)-... (13,14) 1,2,3-Triazole Pyrazole, Pyrrolidin-1-ylcarbonyl Not Reported
4-([1,1'-Biphenyl]-4-yl)-... (3.3d) 1,2,3-Triazole Biphenyl, Methoxynaphthalene Not Reported
Thiomorpholine 1,1-Dioxide Derivatives 1,2,3-Triazole Thiomorpholine 1,1-Dioxide Antimicrobial
L455-0944 Benzotriazole 4-(2-Fluorophenyl)piperazine-carbonyl CNS Screening Candidate

Table 2: Physicochemical Properties

Compound Type LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 0.15 Moderate
Thiomorpholine 1,1-Dioxide 1.5 0.45 High
Aromatic-Substituted Triazole 3.5 0.08 Low

Biological Activity

4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5OSC_{18}H_{19}N_{5}OS with a molecular weight of 353.44 g/mol. It features a triazole ring, a pyrrole moiety, and a thiomorpholine group, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiomorpholine structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may effectively inhibit various bacterial strains. This is particularly notable as similar triazole derivatives have been shown to inhibit bacterial topoisomerases, which are critical targets for antibacterial drug development.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of 1,2,3-triazoles have demonstrated significant activity against cancer cell lines. In particular, studies have shown that compounds with similar structures can induce apoptosis and cell cycle arrest in cancer cells. The IC50 values for related triazole compounds range from 0.8 to 27.08 μM against various lung cancer cell lines, indicating promising anticancer activity .

Table 1: Biological Activity Overview

Activity TypeRelated CompoundsIC50 Range (μM)Mechanism of Action
AntimicrobialTriazole derivativesVariesInhibition of topoisomerases
AnticancerTriazole-containing0.8 - 27.08Induction of apoptosis; cell cycle arrest

Mechanistic Studies

Mechanistic studies on related triazole compounds reveal that they can induce sub-G1 phase arrest in the cell cycle and promote the production of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells . Such findings highlight the importance of further investigating the specific mechanisms through which this compound exerts its effects.

Case Studies

Several case studies have illustrated the efficacy of triazole-containing compounds in preclinical settings:

  • Lung Cancer Study : A study involving triazole derivatives showed that certain compounds had an IC50 lower than that of cisplatin against A549 lung cancer cells, demonstrating their potential as effective anticancer agents .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of a series of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure could enhance activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.